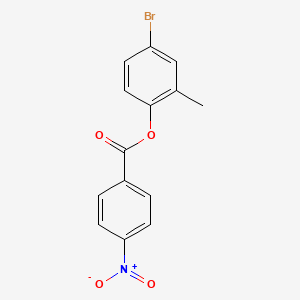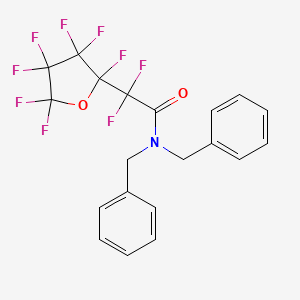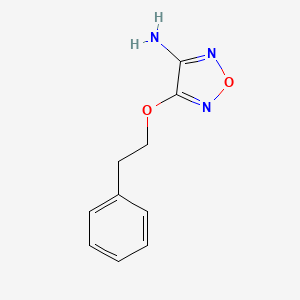![molecular formula C20H19N3O2 B5597017 2-[(4-ethylphenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5597017.png)
2-[(4-ethylphenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-ethylphenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is a compound belonging to the quinazolinone class. This class of compounds has been studied for various synthetic methods and applications due to their interesting chemical and biological properties.
Synthesis Analysis
Quinazolinones, including compounds like the one , can be synthesized using different methods. For example, the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone and its analogs, followed by reaction with electrophiles, is one approach (Smith et al., 1996). Another method involves the cyclization of anthranilamides and aldehydes catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation (Cheng et al., 2013).
Molecular Structure Analysis
Quinazolinone compounds like 2-[(4-ethylphenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone have been characterized using techniques such as X-ray crystallography. These studies help in understanding their molecular geometry and conformation (Yong, 2005).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions due to their reactive sites. For instance, the reaction of 2-alkyl-3-amino-4(3H)-quinazolinones with electrophiles to produce substituted derivatives is an example of their chemical reactivity and versatility (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties can be influenced by substituents on the quinazolinone core, as seen in various derivatives (Cheng et al., 2013).
Chemical Properties Analysis
The chemical properties of quinazolinones, including acidity, basicity, and reactivity towards different chemical reagents, are influenced by their molecular structure. The presence of functional groups like amino and furyl in 2-[(4-ethylphenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone would contribute to its unique chemical behavior (Smith et al., 1996).
科学的研究の応用
Synthesis and Structural Analysis
Quinazolinone derivatives are synthesized through various chemical reactions, highlighting their structural diversity and complexity. For instance, the reaction of aminoethyl- and aminopropyl-substituted heterocycles with formyl cyclanediones and benzoxazines has been explored to produce quinazolinone derivatives with potential biological activities (Strakovs et al., 2002). These synthesis methods are crucial for creating a variety of quinazolinone-based compounds for further pharmacological evaluation.
Pharmacological Properties
Quinazolinone derivatives exhibit a wide range of pharmacological properties. For instance, some derivatives have been studied for their anti-inflammatory, analgesic, and COX-II inhibitory activities, demonstrating their potential as therapeutic agents (Kumar et al., 2003). Another study focused on the synthesis and evaluation of quinazolinone cholecystokinin/gastrin receptor ligands, showcasing the compound's potential in receptor ligand development (Yu et al., 1992).
Antimicrobial and Antioxidant Activities
Quinazolinones have also been evaluated for their antimicrobial and antioxidant activities. Research has demonstrated the potential of these compounds in treating various bacterial and fungal infections, as well as their capability to act as antioxidants. This indicates their broader application in developing treatments for infectious diseases and in oxidative stress-related conditions (Ammar et al., 2011).
将来の方向性
While specific future directions for this compound are not available from the search results, similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . This suggests potential avenues for future research and applications of this compound.
特性
IUPAC Name |
2-(4-ethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-13-5-7-15(8-6-13)22-20-21-12-16-17(23-20)10-14(11-18(16)24)19-4-3-9-25-19/h3-9,12,14H,2,10-11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSCJYPVJVLMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,8,9-tetramethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5596938.png)
![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B5596946.png)

![7-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5596960.png)
![4-[(1-naphthylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5596978.png)
![1-{3-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5596996.png)

![N-[(1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5597006.png)
![1-(2-aminoethyl)-N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5597012.png)
![N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide](/img/structure/B5597018.png)
![2-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-N-isopropylisonicotinamide](/img/structure/B5597021.png)
![N-(5-methyl-3-isoxazolyl)-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5597024.png)

![methyl 4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethoxy]benzoate](/img/structure/B5597031.png)